

# Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

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## Compound of Interest

Compound Name: (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol

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The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, have led to its incorporation into a multitude of approved therapeutic agents.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery programs. Furthermore, the introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This guide focuses on 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a molecule that combines the privileged pyrazole scaffold with the unique properties of a fluorine atom and a cyclopropyl group.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol are summarized in the table below. Please note that due to tautomerism

in the pyrazole ring, this compound can also be named (3-Cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> FN <sub>2</sub> O	ChemScene[6]
Molecular Weight	156.16 g/mol	ChemScene[6]
CAS Number	2177257-47-3	ChemScene[6]
Appearance	(Predicted) White to off-white solid	Inferred from similar compounds
Solubility	(Predicted) Soluble in methanol, ethanol, DMSO	Inferred from structure
TPSA (Topological Polar Surface Area)	48.91 Å <sup>2</sup>	ChemScene[6]
LogP	0.9185	ChemScene[6]

## Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For the synthesis of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a plausible and efficient route starts from a fluorinated  $\beta$ -ketoester.

## Experimental Protocol: Synthesis of 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

Step 1: Synthesis of Ethyl 4-cyclopropyl-2-fluoro-3-oxobutanoate

- To a solution of ethyl 2-fluoroacetate in a suitable aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise. The low temperature is crucial to prevent self-condensation of the ester and to ensure the formation of the desired enolate.

- After stirring for 30 minutes, add cyclopropyl acetyl chloride to the reaction mixture. The electrophilic acyl chloride will be attacked by the nucleophilic enolate.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Purify the crude product by column chromatography to yield ethyl 4-cyclopropyl-2-fluoro-3-oxobutanoate.

#### Step 2: Cyclization with Hydrazine to form 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-ol

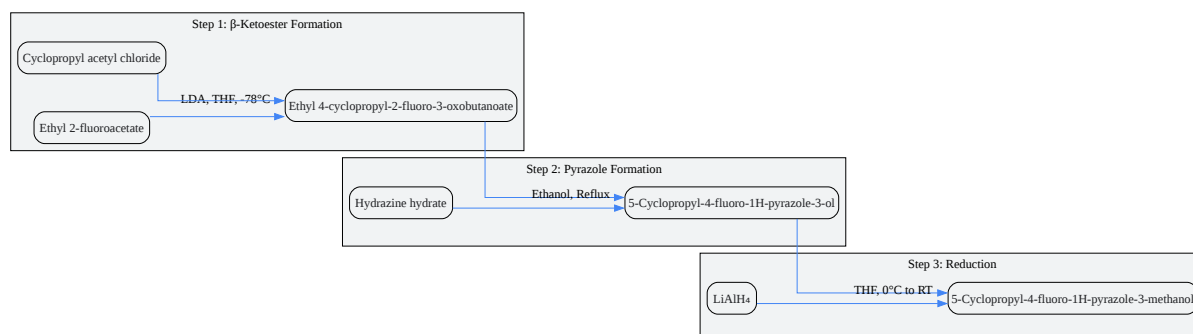
- Dissolve the synthesized  $\beta$ -ketoester in ethanol.
- Add hydrazine hydrate to the solution. The reaction is typically carried out at reflux to ensure completion. The choice of hydrazine hydrate as the nitrogen source is standard for the formation of N-unsubstituted pyrazoles.
- The reaction involves a nucleophilic attack of the hydrazine on the two carbonyl groups of the  $\beta$ -ketoester, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure. The resulting crude pyrazole can often be used in the next step without further purification.

#### Step 3: Reduction to 5-Cyclopropyl-4-fluoro-1H-pyrazole-3-methanol

- Suspend the crude 5-cyclopropyl-4-fluoro-1H-pyrazole-3-ol in a suitable solvent like tetrahydrofuran.
- Carefully add a reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in portions at 0 °C. The use of a powerful reducing agent is necessary to reduce the ester group to a primary alcohol.
- After the addition is complete, allow the reaction to stir at room temperature.

- Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting aluminum salts and concentrate the filtrate.
- Purify the final product by column chromatography to obtain 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.

## Synthetic Workflow Diagram



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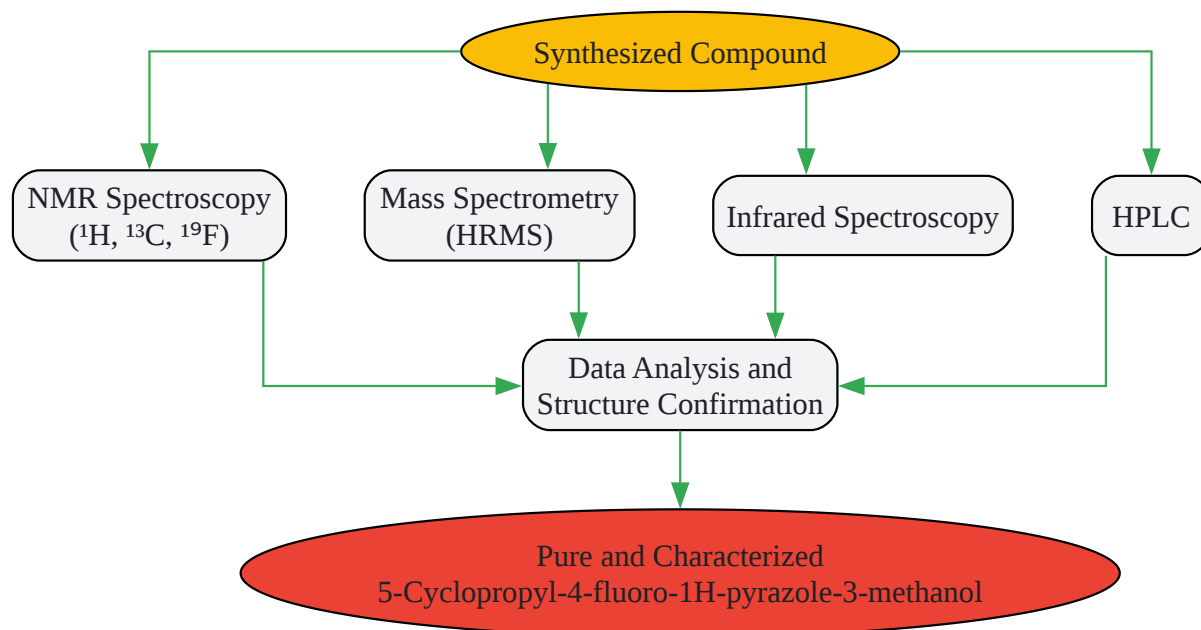
Caption: Synthetic route to 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR are critical for confirming the structure. The  $^1\text{H}$  NMR should show characteristic signals for the cyclopropyl protons, the methylene protons of the methanol group, and the pyrazole N-H proton. The  $^{19}\text{F}$  NMR will confirm the presence and chemical environment of the fluorine atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the pyrazole ring.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

## Analytical Workflow Diagram



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Caption: Workflow for the analytical characterization of the target compound.

## Potential Applications and Biological Relevance

While specific biological activity data for 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol is not widely published, its structural features suggest several potential areas of application in drug discovery.

- **Kinase Inhibition:** Many pyrazole-containing compounds are known to be potent kinase inhibitors, which are crucial in cancer therapy.[1] The specific substitution pattern of this molecule could allow for selective binding to the ATP-binding pocket of various kinases.
- **Anti-inflammatory Agents:** Pyrazole derivatives, such as celecoxib, are well-known anti-inflammatory drugs.[4] The structural motifs present in 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol could lead to the development of novel anti-inflammatory agents.
- **Agrochemicals:** Substituted pyrazoles are also utilized as insecticides and herbicides.[2] This compound could be explored for its potential as a novel agrochemical.

The combination of the pyrazole core, a fluorine atom, and a cyclopropyl group makes 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol an attractive scaffold for further investigation and derivatization in various drug discovery and development programs.

## Conclusion

This technical guide has provided a detailed overview of 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol, a compound with significant potential in medicinal chemistry. By understanding its fundamental properties, synthetic pathways, and potential applications, researchers can better leverage this molecule in their scientific endeavors. The proposed synthetic and analytical workflows offer a solid foundation for the preparation and characterization of this and related pyrazole derivatives.

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